ASP3026

Catalog No.
S549064
CAS No.
1097917-15-1
M.F
C29H40N8O3S
M. Wt
580.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ASP3026

CAS Number

1097917-15-1

Product Name

ASP3026

IUPAC Name

2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)-1,3,5-triazine-2,4-diamine

Molecular Formula

C29H40N8O3S

Molecular Weight

580.7 g/mol

InChI

InChI=1S/C29H40N8O3S/c1-21(2)41(38,39)27-8-6-5-7-25(27)33-29-31-20-30-28(34-29)32-24-10-9-23(19-26(24)40-4)36-13-11-22(12-14-36)37-17-15-35(3)16-18-37/h5-10,19-22H,11-18H2,1-4H3,(H2,30,31,32,33,34)

InChI Key

MGGBYMDAPCCKCT-UHFFFAOYSA-N

SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=N2)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

ASP3026; ASP-3026; ASP 3026.

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=N2)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC

Description

The exact mass of the compound N2-[2-Methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-1,3,5-triazine-2,4-diamine is 580.29441 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Non-Small Cell Lung Cancer (NSCLC)

Specific Scientific Field: Oncology, specifically lung cancer research.

Summary: ASP3026 has been investigated as a potential treatment for patients with metastatic, crizotinib-resistant ALK-positive NSCLC. ALK gene alterations are relevant biomarkers in NSCLC, and targeting ALK has therapeutic implications .

Methods of Application: Patients received oral ASP3026 in dose-escalation cohorts at doses ranging from 25 mg to 800 mg once daily in 28-day cycles. The study aimed to identify the maximum tolerated dose (MTD) and the recommended phase II dose (RP2D). Response was evaluated using RECIST 1.1 criteria.

Results:

Application in Inflammatory Myofibroblastic Tumors

Specific Scientific Field: Oncology, particularly tumors with inflammatory components.

Summary: ASP3026 demonstrated antitumor activity in an ALK-positive inflammatory myofibroblastic tumor. One patient achieved a partial response in the 125-mg dose group .

Other Potential Applications

ASP3026 may provide therapeutic benefit for other solid tumors

ASP3026 is a novel, selective, orally available compound designed as an anaplastic lymphoma kinase inhibitor. It is classified as a second-generation tyrosine kinase inhibitor specifically targeting the anaplastic lymphoma kinase, or ALK. This compound exhibits high potency with an inhibitory concentration (IC50) of approximately 3.5 nanomolar against ALK, making it significantly more effective than earlier inhibitors like crizotinib . ASP3026 was developed to overcome resistance mechanisms associated with first-generation ALK inhibitors, particularly in patients with non-small cell lung cancer (NSCLC) harboring ALK rearrangements.

There is no current information available on the mechanism of action of this compound.

Due to the lack of research, data on safety and hazards associated with this compound, including toxicity, flammability, and reactivity, is not available.

Future Research Directions

  • Investigation into the synthesis and characterization of this specific compound.
  • Exploration of its potential biological activities through in vitro and in vivo studies.
  • Computational modeling to predict its properties and interactions with other molecules.

ASP3026 functions primarily through competitive inhibition of ATP binding to the active site of the ALK enzyme. The compound's structure allows it to mimic ATP, thereby preventing the phosphorylation of downstream signaling molecules involved in cell proliferation and survival. This mechanism has been validated through various biochemical assays demonstrating its ability to inhibit ALK activity in both cell-free systems and cellular contexts .

The biological activity of ASP3026 extends beyond its inhibition of ALK. It has been shown to affect several other kinases, including ROS proto-oncogene 1 and various Src family kinases. In preclinical studies, ASP3026 demonstrated significant antitumor activity against tumors expressing EML4-ALK fusion proteins, leading to tumor regression in xenograft models . Furthermore, it has been noted for its ability to inhibit cancer cell division and survival in various cell lines, suggesting a broad therapeutic potential against solid tumors .

  • Formation of the Triazine Core: The initial step involves reacting 2,4-dichloro-1,3,5-triazine with appropriate aniline derivatives under basic conditions.
  • Introduction of Functional Groups: Subsequent reactions introduce specific side chains that enhance the compound's selectivity and potency against ALK.
  • Purification and Characterization: The final product is purified through crystallization or chromatography and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

ASP3026 is primarily being explored for its therapeutic potential in treating cancers associated with ALK mutations, particularly NSCLC. Clinical trials have indicated that it may provide significant benefits for patients with solid tumors that express ALK or ROS fusion kinases. Its unique profile allows it to be effective even against tumors that have developed resistance to crizotinib . Additionally, ASP3026's ability to enhance the efficacy of other chemotherapeutic agents like paclitaxel suggests its potential for combination therapies .

Studies on ASP3026 have highlighted its interactions with various molecular targets beyond ALK. For instance, it has been shown to inhibit multiple kinases involved in cancer progression and survival pathways. Interaction studies indicate that ASP3026 may also modulate the activity of insulin-like growth factor 1 receptor, contributing to its antitumor effects . Furthermore, research has demonstrated that ASP3026 can improve thermal stability in certain protein targets, which may influence its pharmacodynamics .

Several compounds exhibit structural and functional similarities to ASP3026, particularly within the class of anaplastic lymphoma kinase inhibitors. Notable comparisons include:

Compound NameTypeIC50 (nM)Unique Features
CrizotinibFirst-generation~20Dual inhibitor (ALK/MET), less selective
NVP-TAE684Type 1 inhibitor0.65More potent but less selective than ASP3026
AlectinibSecond-generation~0.5Effective against crizotinib-resistant mutations
BrigatinibSecond-generation~1Broad-spectrum activity against resistant variants

ASP3026 stands out due to its high selectivity for ALK and its ability to inhibit specific mutations that confer resistance to other treatments like crizotinib . Its unique chemical structure allows for enhanced binding affinity and competitive inhibition compared to these similar compounds.

Molecular Structure and Formula (C29H40N8O3S)

ASP3026 has the molecular formula C29H40N8O3S, confirming it contains 29 carbon atoms, 40 hydrogen atoms, 8 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom [1] [2] [3]. The compound features a complex molecular architecture built around a central 1,3,5-triazine ring system, which serves as the core structural framework [2] [3].

The molecule incorporates several key structural elements: a methoxy-substituted phenyl ring connected to a piperidine moiety, which in turn is linked to a 4-methylpiperazine group. Additionally, the compound contains an isopropylsulfonyl-substituted phenyl ring. These structural components are interconnected through the central triazine ring via diamine linkages, creating a sophisticated three-dimensional molecular architecture [2] [3].

IUPAC Nomenclature and Alternative Designations

The complete IUPAC systematic name for ASP3026 is N2-[2-Methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-1,3,5-triazine-2,4-diamine [2]. Alternative chemical nomenclature includes 1,3,5-Triazine-2,4-diamine, N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]- [3] [4].

The compound is also known by several alternative designations in the scientific literature, including 4-N-[2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-2-N-(2-propan-2-ylsulfonylphenyl)-1,3,5-triazine-2,4-diamine [5] and 2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)-1,3,5-triazine-2,4-diamine [6]. The Chemical Abstracts Service (CAS) Registry Number for ASP3026 is 1097917-15-1 [1] [2] [3].

Physicochemical Characteristics

Molecular Weight (580.74 g/mol)

The molecular weight of ASP3026 is precisely determined to be 580.74 g/mol [2] [3] [7]. This value has been consistently reported across multiple analytical sources and represents the sum of the atomic masses of all constituent atoms in the molecule. The monoisotopic mass is calculated to be 580.294408354 g/mol [8], providing additional precision for mass spectrometric applications.

Density (1.3±0.1 g/cm³)

The density of ASP3026 is reported as 1.3±0.1 g/cm³ [9]. This physicochemical parameter indicates that the compound has a relatively high density compared to many organic molecules, which is consistent with its complex molecular structure containing multiple aromatic rings and heteroatoms including nitrogen, oxygen, and sulfur atoms.

Thermal Properties (Boiling Point: 794.3±70.0°C)

ASP3026 exhibits a high boiling point of 794.3±70.0°C [9], indicating significant intermolecular forces and thermal stability. This elevated boiling point is characteristic of complex organic molecules with multiple hydrogen bonding sites and extensive aromatic character. The compound's thermal behavior is further characterized by its polymorphic nature, with five distinct polymorphs (A01, A02, A03, A04, and A05) having been identified [10] [11].

The polymorphic transition temperature from form A02 to A01 has been estimated as 325 K (52°C) [10]. Among the five polymorphs, A04 represents the most thermodynamically stable form at ambient temperature, while A05 is the least stable [10]. These thermal properties are crucial for pharmaceutical development and storage considerations.

Partition Coefficient and Solubility Profile (LogP: 1.01)

ASP3026 has a calculated partition coefficient (LogP) of 1.01 [9], indicating moderate lipophilicity. This value suggests that the compound has a balanced distribution between hydrophilic and lipophilic character, which is favorable for biological applications. The partition coefficient is within the optimal range for drug-like compounds, as it falls well below the Lipinski's Rule of Five threshold of LogP < 5 [12].

The solubility profile of ASP3026 shows that it is insoluble in water but demonstrates good solubility in organic solvents. Specifically, the compound exhibits solubility of ≥14.53 mg/mL in dimethyl sulfoxide (DMSO) and ≥4.9 mg/mL in ethanol with gentle warming and ultrasonic treatment [6]. This solubility pattern is consistent with its moderate lipophilicity and suggests potential for formulation in organic solvent systems.

Structural Analysis and X-ray Crystallography Studies

X-ray crystallography studies have provided detailed insights into the three-dimensional structure of ASP3026. Crystal structure analysis reveals that the compound exists in multiple polymorphic forms, with crystal structures determined for several variants [10] [13]. The crystallographic data for one polymorph shows a monoclinic crystal system with specific unit cell parameters [13].

Structural studies have utilized powder X-ray diffraction, differential scanning calorimetry, and solubility measurements to characterize the different polymorphic forms [10]. The crystal structure analysis demonstrates that ASP3026 maintains its fundamental molecular connectivity across different polymorphs, with variations occurring primarily in the packing arrangements and intermolecular interactions.

X-ray crystallography has also been employed to study ASP3026 in complex with target proteins. Notably, crystal structures have been determined for ASP3026-derived compounds in complex with lysyl-tRNA synthetase, providing insights into the binding interactions and conformational arrangements [14] [13]. These studies reveal that ASP3026 occupies the ATP-binding site of the enzyme and forms specific interactions with key amino acid residues.

Electronic Distribution and Molecular Orbital Analysis

The electronic properties of ASP3026 have been characterized through computational molecular orbital analysis. The compound exhibits a complex electronic distribution pattern consistent with its multi-aromatic structure containing electron-rich nitrogen atoms and electron-withdrawing sulfonyl groups [15].

Molecular docking studies have provided insights into the electronic interactions of ASP3026 with target proteins. The binding mode analysis shows that ASP3026 forms extensive hydrogen bonding networks and hydrophobic interactions within the active site of its target proteins [16] [15]. The electronic distribution analysis reveals that the triazine ring system acts as an electron-accepting center, while the piperazine and piperidine moieties contribute electron density.

Computational studies using density functional theory approaches have been employed to understand the electronic structure and molecular orbital characteristics of ASP3026. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis provides information about the electronic excitation properties and chemical reactivity of the compound [15]. These quantum chemical calculations support the experimental observations regarding the compound's binding affinity and selectivity profiles.

The development of ASP3026 synthesis has evolved through two distinct generational approaches, each addressing specific manufacturing challenges while optimizing yield, cost-effectiveness, and product quality [1] [2].

First Generation Synthetic Route

The initial synthetic approach utilized 2,4-dichloro-1,3,5-triazine as the starting material, employing direct nucleophilic aromatic substitution reactions to construct the target molecule [3] [4]. This route involved early introduction of the highly reactive N-methylpiperazine moiety, which presented significant operational challenges including handling difficulties and economic inefficiencies [2]. Despite serving as an effective proof-of-concept, this approach proved unsuitable for large-scale manufacturing due to complex workup procedures and inconsistent polymorph formation [1].

Second Generation Manufacturing Process

A breakthrough in ASP3026 synthesis came with the development of a second-generation route utilizing cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material [1] [2]. This approach represented a paradigm shift in synthetic strategy, featuring late-stage introduction of the N-methylpiperazine moiety through reductive amination of intermediate ketone 13 [2]. The modified process demonstrated remarkable improvements across multiple parameters, achieving several hundred kilograms of high-quality active pharmaceutical ingredient with superior economic efficiency, operability, and reproducibility [1].
The mechanistic foundation of both routes relies on sequential nucleophilic aromatic substitution reactions on the electron-deficient triazine ring [5] [6]. The triazine core exhibits distinct reactivity patterns, with chlorine atoms being replaced in a temperature-controlled manner - typically the first substitution occurring at 0°C, the second at room temperature, and the third under elevated temperatures [5] [7]. This temperature-dependent reactivity enables precise control over substitution patterns and minimizes formation of unwanted side products [6].

Key Synthetic Intermediates and Reaction Conditions

The synthetic sequence involves several critical intermediates, with ketone 13 serving as a pivotal compound in the improved route [2]. Reductive amination conditions were optimized to efficiently introduce the complex piperazinyl-piperidinyl side chain while maintaining high selectivity and yield [1]. Reaction optimization studies identified optimal solvent systems, with acetone-water mixtures (50% acetone-water) ultimately selected for crystallization processes [8].

Temperature control emerged as a crucial parameter throughout the synthesis, particularly for achieving desired polymorph formation [8] [9]. In situ Raman spectroscopy was employed to monitor polymorph transformations, enabling real-time process control and ensuring consistent product quality [8].

Structure-Activity Relationship Studies of 1,3,5-Triazine Derivatives

Comprehensive structure-activity relationship studies have revealed critical molecular features required for ASP3026 biological activity and provided insights for analog development [10] [3] [4].

Core Triazine Structure Requirements

The 1,3,5-triazine core represents an absolutely essential structural feature that cannot be modified without complete loss of biological activity [10] [11]. Studies attempting to replace the triazine ring with alternative heterocycles resulted in complete abolition of both anaplastic lymphoma kinase and lysyl-tRNA synthetase binding affinity [11]. Crystal structure analysis revealed that the triazine core participates in critical hydrogen bonding interactions with Asn339 residues and π-stacking interactions with Phe342 residues in the target enzyme active sites [10].

N-Methylpiperazine Moiety Modifications

The 4-(4-methylpiperazinyl)piperidinyl substituent serves as a key determinant of selectivity between different kinase targets [12] [10]. Removal or modification of this group results in greater than 380-fold reduction in anaplastic lymphoma kinase inhibitory activity while maintaining lysyl-tRNA synthetase binding [12] [11]. This selectivity switch has been exploited in the development of antimalarial agents targeting Plasmodium falciparum lysyl-tRNA synthetase [10] [11].
Methoxy Substitution Pattern Effects

Strategic placement of methoxy groups significantly influences both potency and selectivity profiles [10] [11]. The addition of a 5-methoxy substituent to create compound 36 resulted in enhanced Plasmodium falciparum lysyl-tRNA synthetase binding affinity with a dissociation constant of 15.9 nanomolar [11]. Simultaneously, this modification dramatically reduced anaplastic lymphoma kinase activity, with inhibitory concentration values exceeding 19.1 micromolar [11].

Isopropylsulfonyl Group Variations

The isopropylsulfonyl substituent tolerates considerable structural modification, providing opportunities for fine-tuning pharmacological properties [11]. Replacement with cyclohexyl groups was explored to create potential synergistic binding with l-lysine, although this approach yielded only modest improvements in binding affinity [11]. Compounds 31 and 32, featuring cyclohex-2-en-1-yl and cyclohexyl substitutions respectively, showed reduced binding compared to the parent compound [11].

Benzene Ring to Pyridine Replacement

Replacement of the methoxy-substituted benzene ring with pyridine generally maintained anaplastic lymphoma kinase and Plasmodium falciparum lysyl-tRNA synthetase inhibitory activities but significantly reduced species selectivity [11]. Compound 36a, the pyridine analog of compound 36, showed comparable Plasmodium falciparum activity but enhanced human lysyl-tRNA synthetase inhibition, suggesting reduced therapeutic window [11].

Chemical Modifications and Analog Development

The development of ASP3026 analogs has focused on optimizing target selectivity while maintaining or enhancing biological potency [10] [13] [11].

Target-Specific Analog Design

A systematic approach to analog development involved structure-guided conversion from anaplastic lymphoma kinase inhibitors to lysyl-tRNA synthetase inhibitors [11]. Analysis of cocrystal structures enabled rational reconstruction of compounds to fit the adenosine triphosphate binding site of lysyl-tRNA synthetase rather than anaplastic lymphoma kinase [11]. This approach yielded compounds with dramatically shifted selectivity profiles suitable for antimalarial applications [11].

Covalent Conjugate Development

Advanced analog development included covalent attachment of l-lysine to compound 36, yielding compounds 36K2 through 36K5 [11]. These lysine conjugates demonstrated further enhanced lysyl-tRNA synthetase inhibitory activity while completely eliminating anaplastic lymphoma kinase inhibition [11]. However, their antimalarial activity against parasites did not improve proportionally, suggesting potential optimization directions for future development [11].

Synthesis of Novel Triazine Frameworks

Green synthetic protocols have been developed for preparing diverse 1,3,5-triazine derivatives using microwave-assisted and ultrasound-promoted reactions [14]. These environmentally friendly approaches enable rapid access to novel triazine scaffolds for biological evaluation [14]. Sequential nucleophilic substitution strategies allow controlled introduction of different functional groups to create libraries of compounds for structure-activity relationship studies [6] [7].

Fluoroethyl Analog Development

Development of fluoroethyl analogs of anaplastic lymphoma kinase inhibitors, including ASP3026 derivatives, has enabled radiolabeling with fluorine-18 for pharmacokinetic studies [15]. These labeled compounds provide valuable tools for understanding drug distribution and metabolism in biological systems [15].

Scalable Synthesis Methods for Research Applications

The transition from laboratory-scale synthesis to commercial manufacturing required extensive process development and optimization [1] [2].

Process Chemistry Optimization

Scale-up success depended on systematic optimization of reaction conditions, solvent selection, and purification protocols [1]. The change from 2,4-dichloro-1,3,5-triazine to cyanuric chloride as starting material provided both economic and operational advantages [2]. Cyanuric chloride offers superior commercial availability, lower cost, and more straightforward handling characteristics compared to the dichlorotriazine alternative [1].

Polymorphic Control Strategies

Achievement of consistent polymorph formation represented a critical manufacturing challenge that required extensive investigation [8] [16]. Five distinct polymorphs of ASP3026 (A01, A02, A03, A04, and A05) plus a hydrate form have been identified [8] [16]. Form A04 was determined to be the most thermodynamically stable and therefore targeted for commercial production [8] [16].

Polymorph control was achieved through careful optimization of crystallization conditions, particularly temperature and solvent selection [8]. Form A04 is obtained at high temperatures using highly polar non-hydrogen-bond-donating solvents, while Form A03 forms at low temperatures using low-polarity or hydrogen-bond-donating solvents [8]. Solvent-mediated polymorph transformation studies using in situ Raman spectroscopy enabled development of robust crystallization protocols [8].

Quality Control and Analytical Methods

Comprehensive analytical protocols were developed to ensure consistent product quality during scale-up [1] [16]. Powder X-ray diffraction, differential scanning calorimetry, and solubility measurements were employed to characterize polymorphic forms [16]. Solution calorimetry proved effective for estimating polymorphic transition temperatures [16].

Green Chemistry Considerations

Modern synthesis protocols increasingly incorporate green chemistry principles to minimize environmental impact and improve process sustainability [14] [5]. Microwave-assisted synthesis enables reduced reaction times and energy consumption while often improving yields [5]. Solvent-free conditions have been developed for many triazine synthesis reactions, eliminating waste streams and simplifying purification procedures [5].

Manufacturing Scale Achievement

The optimized second-generation process successfully produced several hundred kilograms of high-quality ASP3026 in the desired A04 polymorph form [1]. This scale achievement demonstrated the commercial viability of the synthetic route and established manufacturing protocols suitable for clinical and potential commercial supply [1]. The process exhibited excellent reproducibility across multiple batches, confirming the robustness of the optimized synthesis [1].

Research Applications and Future Directions

The scalable synthesis methods developed for ASP3026 provide valuable templates for preparing related 1,3,5-triazine derivatives for research applications [14] [17]. The temperature-controlled nucleophilic substitution approach enables systematic exploration of structure-activity relationships through library synthesis [6] [7]. Automated synthesis platforms can leverage these protocols to generate diverse compound collections for biological screening [5].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

580.29440834 g/mol

Monoisotopic Mass

580.29440834 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HP4L6MXF10

Other CAS

1097917-15-1

Wikipedia

Asp-3026

Dates

Last modified: 08-15-2023
1: Awad MM, Shaw AT. ALK Inhibitors in Non-Small Cell Lung Cancer: Crizotinib and Beyond. Clin Adv Hematol Oncol. 2014 Jul;12(7):429-39. PubMed PMID: 25322323.
2: George SK, Vishwamitra D, Manshouri R, Shi P, Amin HM. The ALK inhibitor ASP3026 eradicates NPM-ALK⁺ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model. Oncotarget. 2014 Jul 30;5(14):5750-63. PubMed PMID: 25026277; PubMed Central PMCID: PMC4170597.
3: Mori M, Ueno Y, Konagai S, Fushiki H, Shimada I, Kondoh Y, Saito R, Mori K, Shindou N, Soga T, Sakagami H, Furutani T, Doihara H, Kudoh M, Kuromitsu S. The selective anaplastic lymphoma receptor tyrosine kinase inhibitor ASP3026 induces tumor regression and prolongs survival in non-small cell lung cancer model mice. Mol Cancer Ther. 2014 Feb;13(2):329-40. doi: 10.1158/1535-7163.MCT-13-0395. Epub 2014 Jan 13. PubMed PMID: 24419060.

Explore Compound Types